

calculating the molecular weight of 3,5-Dibromobenzene-1,2-diamine

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Compound of Interest

Compound Name: 3,5-Dibromobenzene-1,2-diamine

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An In-depth Technical Guide to 3,5-Dibromobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3,5-Dibromobenzene-1,2-diamine**, a pivotal chemical intermediate. It details the compound's physicochemical properties, synthesis protocols, and its significant applications in medicinal chemistry, materials science, and biological research.

Core Compound Properties

3,5-Dibromobenzene-1,2-diamine, also known as 3,5-dibromo-1,2-phenylenediamine, is an aromatic diamine featuring a benzene ring substituted with two bromine atoms and two adjacent amino groups.^[1] This structural arrangement makes it a versatile building block for the synthesis of a variety of complex organic molecules and high-performance polymers.^[2] Typically appearing as a white to light yellow crystalline powder, it is soluble in organic solvents such as ethanol and chloroform but insoluble in water.^[1]

Quantitative Data Summary

The key quantitative and identifying properties of **3,5-Dibromobenzene-1,2-diamine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ Br ₂ N ₂	[1][3]
Molecular Weight	265.93 g/mol	[1][3][4]
IUPAC Name	3,5-dibromobenzene-1,2-diamine	[1][3]
CAS Number	1575-38-8	[1][3]
Appearance	White to light yellow crystalline powder	[1]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]

Synthesis and Experimental Protocols

The synthesis of **3,5-Dibromobenzene-1,2-diamine** is primarily achieved through two established methodologies: the reduction of a nitroaromatic precursor or the direct bromination of a diamine.

A common and effective method involves the reduction of a nitro group to an amine.[1] The use of stannous chloride (SnCl₂) in an alcoholic solvent is a well-established procedure for this transformation.

Experimental Protocol:

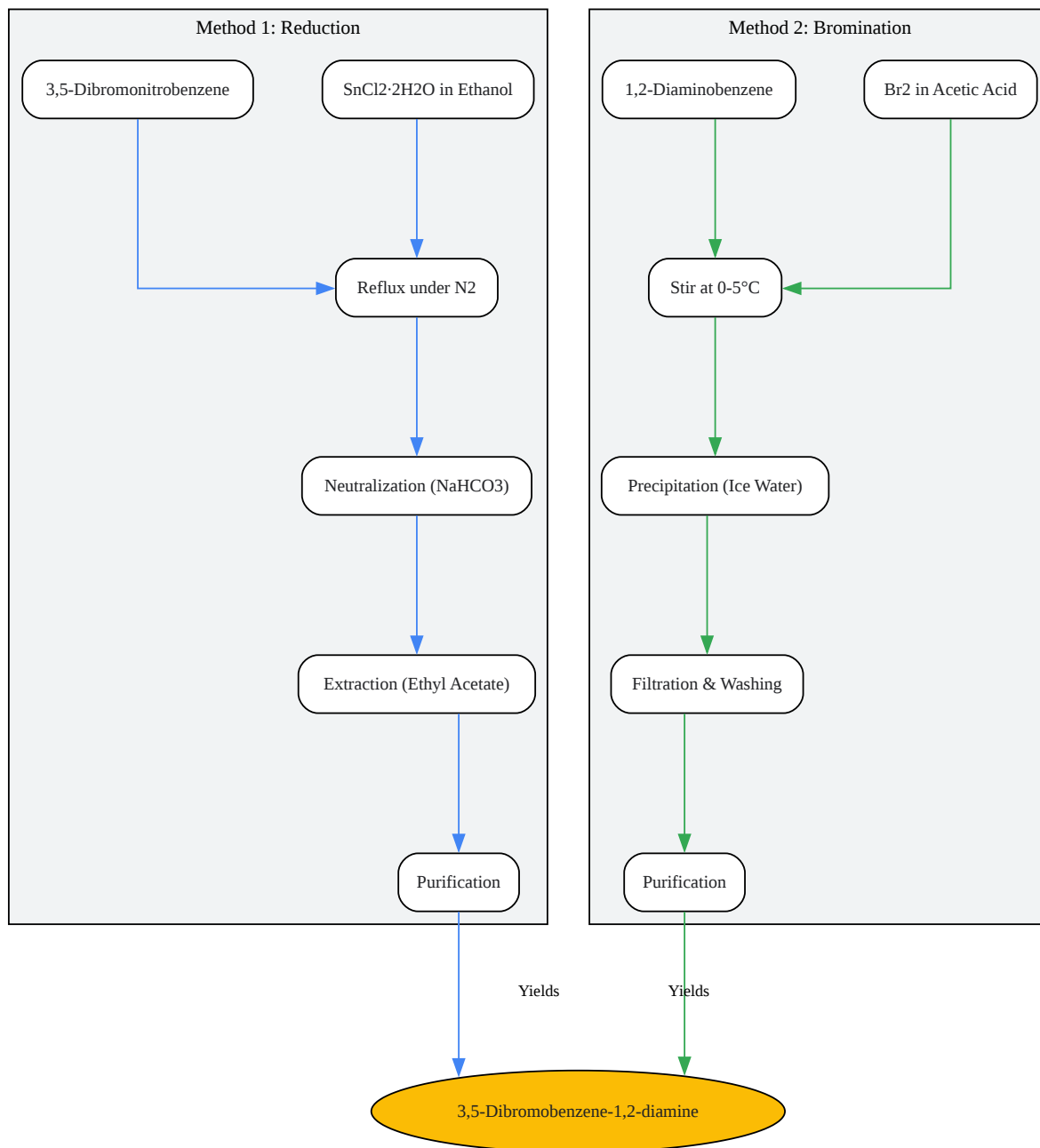
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the 3,5-dibromonitrobenzene precursor in absolute ethanol.
- **Reagent Addition:** Add 5 molar equivalents of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.
- **Reaction Conditions:** Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **3,5-Dibromobenzene-1,2-diamine**.

An alternative route is the direct electrophilic aromatic substitution of 1,2-diaminobenzene (o-phenylenediamine).[1] The two amino groups are strong activating groups, directing the bromine atoms to the ortho and para positions, resulting in selective bromination at the 3 and 5 positions.[1]

Experimental Protocol:

- **Dissolution:** Dissolve 1,2-diaminobenzene in a suitable solvent, such as glacial acetic acid.
- **Bromination:** Slowly add a solution of bromine (Br_2) in acetic acid to the reaction mixture at a controlled temperature, typically 0-5°C, to manage the exothermic reaction.
- **Reaction Monitoring:** Stir the mixture until the reaction is complete, as indicated by TLC analysis.
- **Precipitation and Isolation:** Pour the reaction mixture into ice water to precipitate the product.
- **Purification:** Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and then dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.



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Caption: Synthetic routes to **3,5-Dibromobenzene-1,2-diamine**.

Applications in Research and Drug Development

3,5-Dibromobenzene-1,2-diamine is a compound of significant interest due to its versatile applications across multiple scientific domains.

- **Pharmaceutical Development:** This compound serves as a crucial building block for synthesizing novel pharmaceutical agents.^[1] Research has shown its utility in creating molecules with biological activity. For instance, it has been identified as a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory process.^[4] Its role in enzyme inhibition makes it a valuable tool for studying various biochemical pathways.^[1]
- **Materials Science:** In the field of materials science, this diamine is a precursor for producing high-performance polymers and light-sensitive materials.^[1] Its aromatic structure and reactive amine functionalities suggest potential for developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).^[1]
- **Chemical Industry:** It is a key intermediate in the synthesis of various dyes and pigments.^[1] The presence of the two amine groups allows for the formation of complex heterocyclic structures, which are often the core of vibrant and stable colorants.
- **Biological Research:** The compound is utilized in fundamental biological research to investigate protein interactions and enzyme inhibition mechanisms.^[1] The specific placement of the bromine and amine groups can be leveraged to design specific molecular probes and inhibitors for targeted biological studies.

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